3-Aminobutanenitrile

Descripción general

Descripción

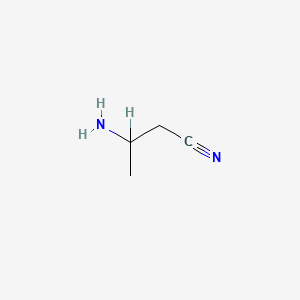

3-Aminobutanenitrile, also known as β-Aminobutyronitrile, is an organic compound with the molecular formula C4H8N2. It is a nitrile derivative with an amino group attached to the third carbon of the butanenitrile chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminobutanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the amino group on the butanenitrile chain .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-cyanopropene. This method involves the use of a metal catalyst, such as palladium or nickel, under hydrogen gas at high pressure. The process is efficient and yields high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminobutanenitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

3-Aminobutanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, including potential antiviral and anticancer agents.

Mecanismo De Acción

The mechanism of action of 3-Aminobutanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparación Con Compuestos Similares

2-Aminobutanenitrile: Similar structure but with the amino group on the second carbon.

4-Aminobutanenitrile: Amino group on the fourth carbon.

3-Cyanopropylamine: Contains a nitrile group on the third carbon but lacks the amino group.

Uniqueness: 3-Aminobutanenitrile is unique due to the specific positioning of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .

Actividad Biológica

3-Aminobutanenitrile (C4H8N2) is a chiral compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in drug development, focusing on its role as a precursor in synthesizing HIV protease inhibitors.

Chemical Structure and Properties

This compound is characterized by the presence of both an amine group and a nitrile group, contributing to its unique chemical reactivity. The compound exists in two enantiomeric forms: (S)-3-Aminobutanenitrile and (R)-3-Aminobutanenitrile, each exhibiting distinct biological properties due to their stereochemistry.

| Property | Value |

|---|---|

| Chemical Formula | C4H8N2 |

| Molecular Weight | 84.12 g/mol |

| CAS Number | 1073666-54-2 (S) / 1073666-55-3 (R) |

| Chiral Configuration | (S) and (R) |

Role in HIV Protease Inhibition

The primary biological activity of this compound is its function as an intermediate in the synthesis of non-peptide HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV/AIDS as they mimic the natural substrates of the HIV protease enzyme, thereby blocking its activity.

- Mechanism of Action : The binding of these inhibitors to the active site of the HIV protease prevents the cleavage of essential viral proteins required for replication. This inhibition significantly reduces viral load in infected individuals, aiding in disease management.

Research Findings

Recent studies have highlighted the efficacy of compounds derived from this compound in inhibiting HIV replication. For instance:

- In vitro Studies : Research indicates that derivatives of this compound demonstrate significant reductions in viral replication rates when tested against various strains of HIV. These findings underscore the compound's potential as a building block for developing new antiviral therapies .

- Structure-Activity Relationship : Modifications to the structure of this compound can enhance its binding affinity to the HIV protease, leading to improved inhibitory effects. This relationship is critical for optimizing drug candidates derived from this compound .

Case Studies

Several case studies illustrate the application of this compound in pharmaceutical research:

- Synthesis of Non-Peptide Inhibitors : A study demonstrated that synthesizing non-peptide inhibitors using this compound resulted in compounds with IC50 values significantly lower than those of existing peptide-based inhibitors, indicating higher potency against HIV protease .

- Comparative Analysis : Research comparing (S)- and (R)-3-Aminobutanenitrile showed that the (S)-form exhibited superior inhibitory activity against HIV protease, highlighting the importance of chirality in drug design .

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound acts as a substrate or inhibitor for specific enzymes involved in viral replication.

- Molecular Interactions : Its structural features allow it to engage effectively with target proteins, influencing their activity and stability.

Propiedades

IUPAC Name |

3-aminobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBSMPOYVPZOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903768 | |

| Record name | NoName_4511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-40-6 | |

| Record name | Butyronitrile, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016750406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.